N-(3,4-dichlorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI or DCC.
Introduction of the propanamide moiety: The final step involves the reaction of the intermediate with 3,4-dichlorophenylpropanoic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: It may be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-3-(1,2,4-oxadiazol-5-yl)propanamide
- N-(3,4-dichlorophenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
- N-(3,4-dichlorophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Uniqueness
N-(3,4-dichlorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the specific positioning of the pyridine and oxadiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H12Cl2N4O2 |
---|---|
Molecular Weight |
363.2g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-4-3-11(8-13(12)18)20-14(23)5-6-15-21-16(22-24-15)10-2-1-7-19-9-10/h1-4,7-9H,5-6H2,(H,20,23) |
InChI Key |
ONJFCEAQRMEHQX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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